molecular formula C7H4F4O3S B3007702 4-Fluorophenyl trifluoromethanesulfonate CAS No. 132993-23-8

4-Fluorophenyl trifluoromethanesulfonate

Cat. No.: B3007702
CAS No.: 132993-23-8
M. Wt: 244.16
InChI Key: FEHSEZUGDOTYAE-UHFFFAOYSA-N
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Description

4-Fluorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4F4O3S. It is a triflate ester derived from 4-fluorophenol and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired triflate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products .

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are the substituted derivatives of the nucleophiles used. For example, reacting with an amine would yield a 4-fluorophenyl amine derivative .

Mechanism of Action

The mechanism of action of 4-Fluorophenyl trifluoromethanesulfonate involves its role as an electrophilic reagentThe trifluoromethanesulfonate group acts as a good leaving group, making the reaction efficient and selective .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl trifluoromethanesulfonate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the electronic properties of the compound. This fluorine substitution can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its halogenated counterparts .

Properties

IUPAC Name

(4-fluorophenyl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHSEZUGDOTYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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